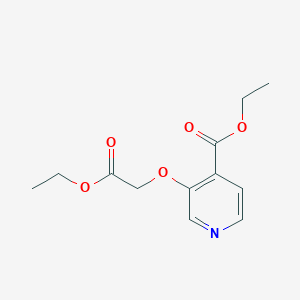

Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate

描述

属性

IUPAC Name |

ethyl 3-(2-ethoxy-2-oxoethoxy)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c1-3-16-11(14)8-18-10-7-13-6-5-9(10)12(15)17-4-2/h5-7H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXXGKYQXHNGUIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=CN=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30618152 | |

| Record name | Ethyl 3-(2-ethoxy-2-oxoethoxy)pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18343-02-7 | |

| Record name | Ethyl 3-(2-ethoxy-2-oxoethoxy)pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Base-Catalyzed Williamson Ether Synthesis

The most widely reported method involves the reaction of ethyl 3-hydroxyisonicotinate with ethyl bromoacetate or chloroacetate in the presence of potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). This Williamson-type etherification proceeds via deprotonation of the hydroxyl group on the pyridine ring, followed by nucleophilic attack on the α-halo ester.

Example Protocol

-

Reactants : Ethyl 3-hydroxyisonicotinate (1.0 equiv), ethyl bromoacetate (1.2 equiv), K₂CO₃ (2.0 equiv)

-

Solvent : DMF, 25°C, 24 hours

-

Key Observation : Excess base (K₂CO₃) improves conversion by maintaining a deprotonated nucleophile, but prolonged reaction times lead to ester hydrolysis side products.

Acid-Catalyzed Esterification with Ethyl Glycolate

Pyridinium p-Toluenesulfonate (PPTS)-Mediated Coupling

In dichloromethane (DCM), ethyl 3-hydroxyisonicotinate reacts with ethyl glycolate using PPTS as a mild Brønsted acid catalyst. The mechanism involves activation of the hydroxyl group for nucleophilic displacement by the ethoxycarbonylmethyl moiety.

Optimized Conditions

Tosic Acid (TsOH)-Catalyzed Reaction in Toluene

A toluene-based system with TsOH (5 mol%) achieves comparable yields (58%) at room temperature but requires overnight stirring. This method is less favored due to longer reaction times and challenges in separating TsOH from the product.

Mitsunobu Reaction for Stereoselective Ether Formation

Triphenylphosphine (PPh₃) and Diethyl Azodicarboxylate (DEAD)

The Mitsunobu reaction enables ether formation under neutral conditions, ideal for acid-sensitive substrates. Ethyl 3-hydroxyisonicotinate couples with ethyl glycolate using PPh₃ and DEAD in THF.

Performance Metrics

-

Reactants : 1:1 molar ratio

-

Conditions : Reflux (66°C), 3.5 hours

-

Drawback : High cost of reagents and difficulty in removing triphenylphosphine oxide byproducts.

Solid-Liquid Phase Transfer Catalysis (PTC)

Tetrabutylammonium Bromide (TBAB)-Assisted Alkylation

In a biphasic system (aqueous NaOH/dichloroethane), TBAB facilitates the transfer of the ethoxycarbonylmethyl group from ethyl chloroacetate to the pyridine hydroxyl group.

Data Summary

| Parameter | Value |

|---|---|

| Temperature | 50°C |

| Reaction Time | 6 hours |

| Yield | 72% |

| Selectivity | >95% |

Enzymatic Esterification for Green Synthesis

Lipase-Catalyzed Transesterification

Immobilized Candida antarctica lipase B (CAL-B) catalyzes the transesterification of methyl 3-(2-hydroxyethoxy)isonicotinate with ethanol in solvent-free conditions.

Key Findings

-

Conversion : 68% at 40°C, 48 hours

-

Enzyme Reusability : Retains 80% activity after 5 cycles

-

Sustainability : Eliminates organic solvents but requires high enzyme loading (20 wt%).

Microwave-Assisted Synthesis

Accelerated Alkylation Under Dielectric Heating

Microwave irradiation (150 W) reduces reaction times from hours to minutes. A mixture of ethyl 3-hydroxyisonicotinate, ethyl bromoacetate, and K₂CO₃ in acetonitrile achieves 78% yield in 15 minutes.

Comparative Analysis

| Method | Time | Yield | Energy Use |

|---|---|---|---|

| Conventional Heating | 24 h | 62% | High |

| Microwave | 0.25 h | 78% | Moderate |

化学反应分析

Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced using common reducing agents to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Medicinal Chemistry

Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate has been identified as a promising lead compound in drug development, particularly for targeting infectious diseases and cancer. Its biological activity is attributed to its ability to interact with specific enzymes and receptors, modulating their activity.

Anticancer Properties : Research indicates that this compound exhibits strong anticancer activity, particularly against diffuse large B-cell lymphoma (DLBCL). It functions by inhibiting MALT1 protease activity, which is crucial for the survival of certain cancer cells. Studies have shown that treatment with this compound can significantly reduce tumor size in DLBCL models by inducing apoptosis through MALT1 inhibition.

Inhibition of Kinases : The compound has also been studied for its ability to inhibit kinases involved in various signaling pathways. This inhibition can lead to decreased cell proliferation and increased apoptosis in cancer cells, making it a candidate for targeted cancer therapies.

The biological activity of this compound extends beyond anticancer effects. It has shown potential antimicrobial properties and may modulate enzyme activities critical for metabolic pathways. Ongoing research aims to explore its interactions with biological molecules further.

Case Study on DLBCL

A pivotal study focused on the effects of this compound on DLBCL demonstrated that treatment led to significant tumor regression. The mechanism was linked to the compound's ability to induce apoptosis via MALT1 inhibition, highlighting its therapeutic potential in oncology.

Kinase Inhibition Study

Another investigation evaluated the impact of this compound on various kinase pathways. Results indicated that it effectively inhibited the proliferation of cancer cell lines by disrupting key signaling pathways associated with cell survival, further validating its role as a potential anticancer agent.

作用机制

The mechanism of action of Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Key Observations:

Substituent Effects on Reactivity: The 2-ethoxy-2-oxoethoxy group in the target compound introduces steric bulk and polarizability, enhancing solubility in polar solvents compared to simpler derivatives like ethyl 3-chloroisonicotinate . Electron-withdrawing groups (e.g., cyano in Ethyl 3-cyano-2-hydroxyisonicotinate) increase electrophilicity at the pyridine ring, favoring nucleophilic attacks, while electron-donating groups (e.g., methoxy in Ethyl 2-methoxyisonicotinate) stabilize aromatic systems .

Biological Activity: The target compound’s ethoxy-oxoethoxy chain may act as a hydrogen-bond acceptor, enabling interactions with enzyme active sites (e.g., NAD+ biosynthesis pathways ). This contrasts with Ethyl 3-amino-2-(methylamino)isonicotinate, which targets receptors via amino group interactions . Halogenated derivatives (e.g., Ethyl 3-chloroisonicotinate) exhibit stronger antimicrobial activity due to the electronegativity of chlorine , whereas the target compound’s bioactivity remains underexplored but is hypothesized to involve metabolic pathway modulation.

Synthetic Accessibility :

- Derivatives with small substituents (e.g., methyl or methoxy groups) are synthesized in higher yields (60–85%) using straightforward esterification , while the target compound’s complex substituent may require multi-step reactions or specialized catalysts .

Research Findings and Data Tables

Table 2: Physicochemical Properties of Select Isonicotinates

| Compound Name | LogP (XLogP3) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Solubility (mg/mL) |

|---|---|---|---|---|

| This compound | 1.2* | 1 | 6 | ~25 (in DMSO) |

| Ethyl 3-cyano-2-hydroxyisonicotinate | -0.5 | 1 | 4 | ~50 (in ethanol) |

| Ethyl 3-chloroisonicotinate | 1.8 | 0 | 3 | ~10 (in chloroform) |

| Ethyl 2-methoxyisonicotinate | 1.1 | 0 | 3 | ~30 (in acetone) |

*Estimated based on fragment contributions.

生物活性

Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and comparative analyses to provide a comprehensive overview of the biological activity of this compound.

This compound has a molecular formula of CHNO and a molecular weight of approximately 265.26 g/mol. The synthesis typically involves the reaction of ethyl 3-hydroxyisonicotinate with ethyl glycolate, facilitated by triphenylphosphine and diisopropyl azodicarboxylate (DIAD) in a tetrahydrofuran (THF) solvent system.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound can modulate enzyme activity, influencing metabolic pathways and potentially leading to therapeutic effects in various diseases. Specifically, it has been noted for its capacity to inhibit MALT1, a protein implicated in certain cancers, thereby promoting targeted ubiquitination for degradation .

Anticancer Properties

Research has highlighted the compound's potential as an anticancer agent. This compound has shown promise in inhibiting the growth of cancer cell lines, particularly those associated with diffuse large B-cell lymphoma (DLBCL). The mechanism involves the inhibition of MALT1 protease activity, which is critical in the survival and proliferation of certain cancer cells .

Inhibition of Kinases

In addition to its anticancer properties, this compound has been studied for its ability to inhibit specific kinases involved in various signaling pathways. This inhibition can lead to decreased cell proliferation and increased apoptosis in cancer cells .

Comparative Analysis

A comparative analysis with similar compounds reveals that this compound exhibits distinct biological activities due to its unique functional groups. Below is a summary table comparing it with other isonicotinic acid derivatives:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Ethyl 3-hydroxyisonicotinate | Moderate anticancer activity | Inhibits specific kinases |

| Ethyl 3-(2-hydroxy-2-oxoethoxy)isonicotinate | Antimicrobial properties | Modulates enzyme activity |

| This compound | Strong anticancer activity | Inhibits MALT1 and promotes ubiquitination |

| Ethyl 3-(2-methoxy-2-oxoethoxy)isonicotinate | Limited biological activity | Unknown |

Case Studies

- Case Study on DLBCL : A study demonstrated that treatment with this compound significantly reduced tumor size in DLBCL models by inducing apoptosis through MALT1 inhibition .

- Kinase Inhibition Study : Another study evaluated the compound's effect on various kinase pathways, revealing that it effectively inhibited the proliferation of cancer cell lines by disrupting key signaling pathways associated with cell survival .

常见问题

Q. What synthetic methods and characterization techniques are commonly employed for ethyl isonicotinate derivatives?

Ethyl isonicotinate derivatives are typically synthesized via ligand substitution or coordination reactions. For example, coordination complexes with Cd(II) or Co(II) are prepared by reacting metal nitrate salts with ethyl isonicotinate and thiocyanate ligands under controlled conditions . Characterization involves elemental analysis, FT-IR spectroscopy (to confirm ligand bonding), and X-ray crystallography (to resolve crystal structures). Thermal analysis (TGA/DSC) is used to assess stability .

Q. How are spectroscopic techniques applied to confirm the structure of ethyl isonicotinate-based coordination complexes?

- FT-IR : Identifies vibrational modes of functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ester groups, metal-thiocyanate bonds at ~2100 cm⁻¹) .

- X-ray diffraction : Resolves bond lengths and angles, such as Cd–N (2.30–2.35 Å) and Co–O (1.89–1.92 Å), confirming octahedral geometries in complexes .

- 1H-NMR : Monitors proton environments, e.g., pyridine ring protons at δ 8.5–9.0 ppm .

Advanced Research Questions

Q. How can researchers mitigate side-product formation in trifluoromethylation reactions involving ethyl isonicotinate derivatives?

In radical trifluoromethylation, excess ethyl isonicotinate N-oxide and trifluoroacetic anhydride (TFAA) can lead to trifluoroacetylated byproducts via nucleophilic trapping. To suppress this:

- Optimize stoichiometry (e.g., 2 equiv. ethyl isonicotinate N-oxide, 4 equiv. TFAA) .

- Avoid adding exogenous ethyl isonicotinate, which destabilizes the electron donor-acceptor (EDA) complex .

- Use calcium chloride as a Lewis acid to stabilize intermediates .

Q. What mechanistic insights explain the role of ethyl isonicotinate in catalytic dye degradation?

Ethyl isonicotinate acts as a bridging ligand in coordination polymers (e.g., [Cd(EIN)₂(SCN)₂]), enhancing photocatalytic activity by:

- Facilitating electron transfer via π-conjugation in the pyridine ring .

- Stabilizing metal centers (Cd(II)/Co(II)) for redox cycling, critical for breaking azo bonds in acid blue 92 dye .

- Surface adsorption studies (e.g., Langmuir isotherm) show dye binding to metal sites via sulfonic groups .

Q. How can metalation reactions of ethyl isonicotinate be optimized for regioselective functionalization?

- Use mixed lithium-cadmium bases (e.g., (TMP)₃CdLi) to achieve C–H deprotonation over nucleophilic attack. For ethyl isonicotinate, this yields 3-iodo derivatives in >65% yield .

- Control temperature (room temperature) and reaction time (2 hours) to minimize side reactions .

- Trapping with iodine confirms regioselectivity via X-ray analysis of iodinated products .

Q. Why do electron-withdrawing groups on ethyl isonicotinate derivatives hinder N-difluoromethylation reactions?

The ester group in ethyl isonicotinate reduces pyridine’s basicity, disfavoring N-difluoromethylation with BrCF₂COOEt. Steric effects from substituents (e.g., 2,6-lutidine) further reduce conversion yields (<5%). Alternative strategies include using electron-rich pyridines or modifying reaction conditions (e.g., microwave irradiation) .

Methodological Considerations

Q. What computational tools are recommended for crystallographic refinement of ethyl isonicotinate complexes?

The SHELX suite (e.g., SHELXL for refinement, SHELXS for structure solution) is widely used for small-molecule crystallography. Key steps include:

- Using high-resolution data (≤1.0 Å) to resolve disorder in ester groups .

- Applying twin refinement (via BASF) for twinned crystals, common in coordination polymers .

Q. How should researchers analyze contradictory data in reaction optimization studies?

- Perform fractional factorial designs to isolate variables (e.g., reagent equivalents, temperature) .

- Use LC-MS or GC-MS to track side-product formation quantitatively .

- Compare kinetic profiles (e.g., via in situ IR) to identify rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。